

2-Bromo-4-nitropyridine structure elucidation

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Bromo-4-nitropyridine

CAS No.: 6945-67-1

Cat. No.: B184007

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An In-depth Technical Guide to the Structure Elucidation of **2-Bromo-4-nitropyridine**

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of **2-Bromo-4-nitropyridine**. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization workflow.

Introduction and Preliminary Assessment

2-Bromo-4-nitropyridine is a heterocyclic building block crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals.^[1] Its precise structure, featuring a pyridine ring with strategically placed bromine and nitro groups, dictates its reactivity and utility. An incorrect structural assignment can lead to failed syntheses, impure products, and significant delays in development pipelines.

The first step in any elucidation is a thorough preliminary assessment of the sample's physical properties and a review of safety protocols.

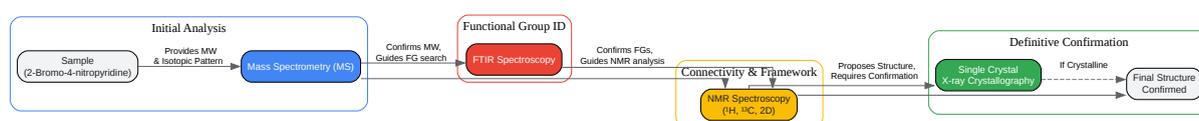
Physical and Chemical Properties Summary

Property	Value	Source
Molecular Formula	C ₅ H ₃ BrN ₂ O ₂	[1]
Molecular Weight	202.99 g/mol	[1][2]
Appearance	Off-white to yellow powder/crystal	[1]
CAS Number	6945-67-1	[1][2]

Safety Directive: **2-Bromo-4-nitropyridine** and its N-oxide derivative are classified as irritants, potentially causing skin, eye, and respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated workflow where data from one technique informs the next. We employ a multi-spectroscopic approach, starting with techniques that give broad, foundational information (Mass Spectrometry) and progressing to those that provide fine, detailed connectivity data (NMR Spectroscopy), culminating in definitive spatial arrangement (X-ray Crystallography).



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Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate Check

Expertise & Experience: Mass spectrometry (MS) is the initial and most critical checkpoint. Its primary purpose is to confirm the molecular weight and provide direct evidence of the elemental composition, specifically the presence of bromine. The choice of ionization technique is key; while Electron Ionization (EI) provides rich fragmentation data, its tendency to produce a

low-abundance or absent molecular ion can be problematic.[4] Therefore, a soft ionization technique is often preferred for initial analysis to confirm the molecular ion.

The most telling feature for this molecule is the isotopic signature of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ^{79}Br and ^{81}Br . [5] This results in a characteristic M/M+2 pattern in the mass spectrum for any bromine-containing fragment, with the two peaks having almost equal intensity. This is a non-negotiable validation point.

Expected Mass Spectrum Data

Ion	m/z (Expected)	Relative Intensity	Rationale
[M] ⁺	202.94 (for ^{79}Br)	~100%	Molecular ion containing ^{79}Br .
[M+2] ⁺	204.94 (for ^{81}Br)	~98%	Molecular ion containing ^{81}Br .
[M-NO ₂] ⁺	156.95 / 158.95	Variable	Loss of the nitro group.
[Br] ⁺	78.92 / 80.92	Variable	Bromine cation, often seen in NCI.[6]

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Instrument Setup: Use an LC-MS system equipped with an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
- Ionization Mode: Run in both positive and negative ion modes. ESI is a soft ionization technique that will likely preserve the molecular ion.[4]
- Analysis:
 - Infuse the sample directly or via a short chromatographic column.

- Acquire data over a mass range of m/z 50-500.
- Examine the full scan spectrum for an isotopic cluster around m/z 203 and 205.
- Confirm that the mass difference between the two most intense peaks in the cluster is ~ 1.998 Da and their intensity ratio is approximately 1:1.
- Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental formula ($C_5H_3BrN_2O_2$). The high resolution of the instrument is critical for this step.[7]

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups.[8] For **2-Bromo-4-nitropyridine**, we are looking for three key signatures: the aromatic pyridine ring, the carbon-bromine bond, and the nitro group. The presence or absence of these characteristic bands provides a rapid and self-validating cross-check of the structure proposed by MS.

Expected FTIR Absorption Bands

Functional Group	Wavenumber (cm^{-1})	Vibration Type
Aromatic C-H	3000 - 3100	Stretch
Aromatic C=C, C=N	1600 - 1450	Ring Stretch[9]
Nitro (NO_2) Asymmetric	1570 - 1500	Stretch[8]
Nitro (NO_2) Symmetric	1370 - 1300	Stretch[8]
C-Br	680 - 515	Stretch

Protocol: Attenuated Total Reflectance (ATR)-FTIR

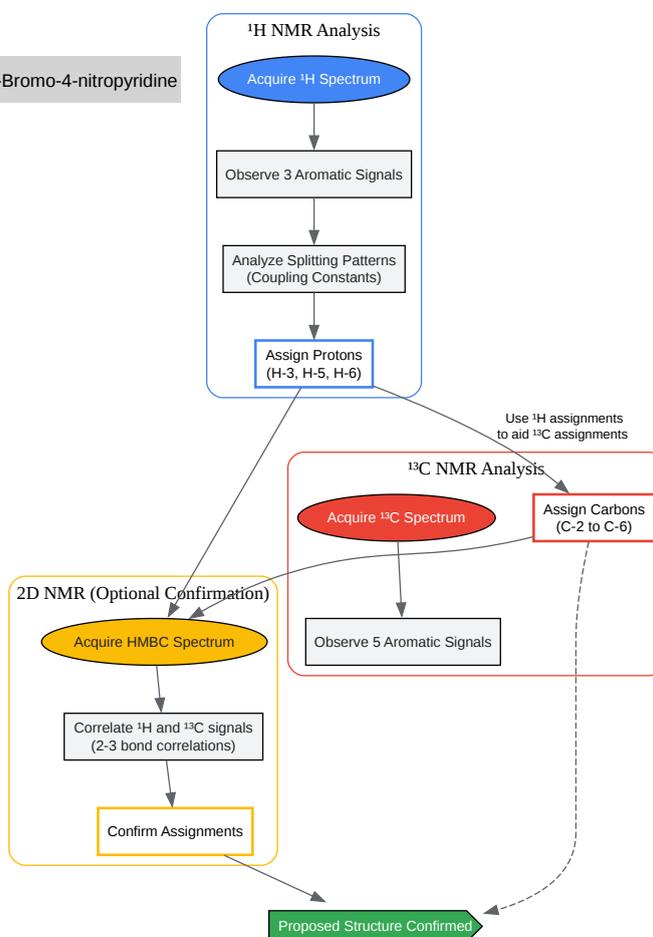
- Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. No extensive sample preparation is required.

- Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample to ensure good contact with the crystal.
 - Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Analysis:
 - Process the spectrum (e.g., baseline correction).
 - Identify and label the key absorption bands corresponding to the nitro, aromatic, and C-Br functional groups.
 - Compare the obtained spectrum with reference spectra of similar compounds if available.

NMR Spectroscopy: The Architectural Blueprint

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for small molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.^{[10][11]} For **2-Bromo-4-nitropyridine**, the ^1H and ^{13}C NMR spectra are highly predictable and informative. The strong electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, combined with the electronegativity of the bromine atom, will cause the remaining ring protons and carbons to appear in distinct, downfield regions of the spectrum.

NMR Data Interpretation Logic for 2-Bromo-4-nitropyridine



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Caption: Logical flow for interpreting NMR data.

Expected NMR Data (in CDCl₃)

Nucleus	Position	Expected Chemical Shift (ppm)	Multiplicity	Rationale
¹ H	H-6	8.5 - 8.8	d	Adjacent to ring N, deshielded.
¹ H	H-3	8.3 - 8.6	d	Adjacent to nitro group, strongly deshielded.
¹ H	H-5	7.6 - 7.9	dd	Coupled to both H-3 and H-6.
¹³ C	C-2	140 - 145	s	Attached to electronegative Br.[12]
¹³ C	C-4	150 - 155	s	Attached to strongly withdrawing NO ₂ .
¹³ C	C-6	150 - 155	s	Adjacent to ring N.[12]
¹³ C	C-3	125 - 130	s	Aromatic CH.
¹³ C	C-5	120 - 125	s	Aromatic CH.

Note: Predicted shifts are based on data for 2-bromopyridine and knowledge of substituent effects.[12][13]

Protocol: 1D and 2D NMR Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire a standard one-pulse ^1H spectrum.
- Integrate the signals to confirm a 1:1:1 proton ratio.
- Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish the relationships between the protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This provides a single peak for each unique carbon environment.[\[14\]](#)
 - Count the number of signals to confirm the presence of 5 distinct carbons.
- 2D NMR (if needed for unambiguous assignment):
 - Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds apart, which is invaluable for piecing together the molecular framework.[\[10\]](#)
- Data Analysis:
 - Assign each proton and carbon signal to its specific position on the pyridine ring based on chemical shifts, multiplicities, and 2D correlations.

Single Crystal X-ray Crystallography: The Final Word

Expertise & Experience: For a crystalline solid, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and packing in the crystal lattice.[\[15\]](#) While NMR and MS can build a near-certain picture, X-ray crystallography is the gold standard for final confirmation.

Protocol: Single Crystal X-ray Diffraction

- Crystal Growth: This is often the most challenging step.

- Attempt to grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
- Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
- Data Collection:
 - Place the crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
 - Collect diffraction data using a monochromatic X-ray source (e.g., Mo $K\alpha$).
- Structure Solution and Refinement:
 - Process the diffraction data.
 - Solve the structure using direct methods or other algorithms to determine the initial atomic positions.
 - Refine the structural model against the experimental data to obtain the final, high-precision structure.

Conclusion: Synthesizing the Data for Final Elucidation

The structure of **2-Bromo-4-nitropyridine** is confirmed by a convergence of evidence from multiple, independent analytical techniques.

- Mass Spectrometry establishes the correct molecular formula ($C_5H_3BrN_2O_2$) and confirms the presence of one bromine atom via the characteristic 1:1 M/M+2 isotopic pattern.
- FTIR Spectroscopy validates the presence of the key functional groups: the aromatic pyridine ring, the nitro group, and the carbon-bromine bond.
- NMR Spectroscopy provides the definitive connectivity map, showing the relative positions of the three protons and five carbons, with chemical shifts heavily influenced by the electron-

withdrawing nitro group and ring nitrogen.

- X-ray Crystallography, if a suitable crystal is obtained, provides an unequivocal 3D model of the molecule, serving as the ultimate confirmation of the structure deduced from spectroscopic data.

This integrated, self-validating workflow ensures the highest degree of confidence in the structural assignment, a critical requirement for any subsequent research or development activities.

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- To cite this document: BenchChem. [2-Bromo-4-nitropyridine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184007#2-bromo-4-nitropyridine-structure-elucidation]

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